molecular formula C17H27N5O B6749723 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide

Cat. No.: B6749723
M. Wt: 317.4 g/mol
InChI Key: WDSMVNXDHIJLSE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide is a complex organic compound that features a pyrimidine ring and a piperazine moiety

Properties

IUPAC Name

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-14(2)13-15(3)16(23)18-7-8-21-9-11-22(12-10-21)17-19-5-4-6-20-17/h4-6,15H,1,7-13H2,2-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSMVNXDHIJLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)C(=O)NCCN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the amide bond.

    Preparation of Pyrimidine Derivative: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.

    Formation of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halide reacts with a piperazine derivative.

    Amide Bond Formation: The final step involves coupling the pyrimidine-piperazine intermediate with 2,4-dimethylpent-4-enoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperazine moiety can bind to various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamine
  • 4,4’-dimethyl-2,2’-dipyridyl
  • N-(2,4-dimethylphenyl)formamide

Uniqueness

2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide is unique due to its specific combination of a pyrimidine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

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